molecular formula C21H16N2O B12852196 (3aS,8aR)-5-Phenyl-2-(pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

(3aS,8aR)-5-Phenyl-2-(pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

Cat. No.: B12852196
M. Wt: 312.4 g/mol
InChI Key: ZQKUYWCOQSPTIQ-UXHICEINSA-N
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Description

(3aS,8aR)-5-Phenyl-2-(pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is a complex organic compound characterized by its unique indeno[1,2-d]oxazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,8aR)-5-Phenyl-2-(pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities efficiently. The use of high-throughput screening and process optimization ensures that the industrial methods are both cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(3aS,8aR)-5-Phenyl-2-(pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

(3aS,8aR)-5-Phenyl-2-(pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3aS,8aR)-5-Phenyl-2-(pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Indeno[1,2-d]oxazole derivatives: Compounds with similar core structures but different substituents.

    Phenyl-pyridine derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

(3aS,8aR)-5-Phenyl-2-(pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is unique due to its specific stereochemistry and combination of functional groups. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H16N2O

Molecular Weight

312.4 g/mol

IUPAC Name

(3aR,8bS)-7-phenyl-2-pyridin-2-yl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole

InChI

InChI=1S/C21H16N2O/c1-2-6-14(7-3-1)15-9-10-16-13-19-20(17(16)12-15)23-21(24-19)18-8-4-5-11-22-18/h1-12,19-20H,13H2/t19-,20+/m1/s1

InChI Key

ZQKUYWCOQSPTIQ-UXHICEINSA-N

Isomeric SMILES

C1[C@@H]2[C@H](C3=C1C=CC(=C3)C4=CC=CC=C4)N=C(O2)C5=CC=CC=N5

Canonical SMILES

C1C2C(C3=C1C=CC(=C3)C4=CC=CC=C4)N=C(O2)C5=CC=CC=N5

Origin of Product

United States

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